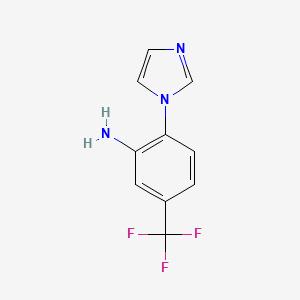

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

CAS No.: 380389-67-3

Cat. No.: VC2442164

Molecular Formula: C10H8F3N3

Molecular Weight: 227.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380389-67-3 |

|---|---|

| Molecular Formula | C10H8F3N3 |

| Molecular Weight | 227.19 g/mol |

| IUPAC Name | 2-imidazol-1-yl-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 |

| Standard InChI Key | IEYJZLLRDTWHPD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2 |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2 |

Introduction

Chemical Structure and Properties

Physical Properties

The compound 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has the molecular formula C₁₀H₈F₃N₃ and a molecular weight of 227.19 g/mol . It exists as a solid at room temperature. The compound's key physical properties are summarized in Table 1.

Table 1: Physical Properties of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈F₃N₃ | |

| Molecular Weight | 227.19 g/mol | |

| CAS Number | 380389-67-3 | |

| Physical State | Solid | |

| Appearance | White to off-white solid | |

| Water Solubility | Limited |

The compound contains three nitrogen atoms: one from the aniline group and two from the imidazole ring. The trifluoromethyl group significantly affects the electronic properties and lipophilicity of the molecule, making it more lipophilic compared to non-fluorinated analogs .

Spectroscopic Data

While specific spectroscopic data for 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is limited in the search results, data from related compounds can provide insights. For example, the closely related isomer 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline shows characteristic spectral patterns that would be similar to our target compound, with adjustments for positional differences .

Based on information from structurally similar compounds, the following spectral characteristics can be inferred:

-

¹H NMR spectroscopy: Expected to show signals for the imidazole protons (typically appearing between δ 7-8 ppm), aromatic protons of the aniline ring, and a broad signal for the amino group protons. The specific coupling patterns would reflect the ortho substitution pattern of the imidazole group .

-

¹³C NMR spectroscopy: Should display signals for the ten carbon atoms, with characteristic coupling patterns for the carbon atoms affected by the trifluoromethyl group .

-

Mass spectrometry: Expected to show a molecular ion peak at m/z 227, corresponding to the molecular weight, with fragmentation patterns characteristic of imidazole-containing compounds .

Synthesis Methods

Coupling Reactions

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can be accomplished through various methods, with copper-catalyzed coupling reactions being particularly effective. One potential synthetic route involves the coupling of imidazole with an appropriately substituted aniline derivative containing a suitable leaving group at the ortho position .

Based on approaches used for similar compounds, a general synthetic procedure might involve:

-

Reaction of 2-bromo-5-(trifluoromethyl)aniline with imidazole in the presence of a copper catalyst (such as copper(I) iodide)

-

Use of a base (typically cesium carbonate or potassium carbonate)

-

Reaction in a polar aprotic solvent like DMF (N,N-dimethylformamide)

-

Heating the reaction mixture to temperatures between 100-130°C

-

Purification by column chromatography

A specific example inspired by the synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline would involve dissolving 2-bromo-5-trifluoromethylaniline in DMF, adding cesium carbonate, imidazole, and copper(I) iodide, then heating the reaction mixture to 130°C for 16-20 hours .

Alternative Synthetic Routes

Alternative approaches to synthesizing 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline include:

-

Nucleophilic aromatic substitution: When the aniline derivative contains a good leaving group like fluoride at the ortho position, direct nucleophilic substitution by imidazole can occur, especially when facilitated by strong bases .

-

Palladium-catalyzed cross-coupling: Using palladium catalysts with appropriate ligands to facilitate the coupling of imidazole with halogenated aniline derivatives .

-

Sequential functionalization: Starting with simpler precursors and introducing the imidazole, trifluoromethyl, and amine groups in a strategic sequence .

The choice of synthetic route depends on factors such as the availability of starting materials, scale requirements, and desired purity of the final product.

Applications

Other Industrial Applications

Beyond pharmaceutical applications, 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and related compounds have potential applications in materials science and technology:

-

Organometallic complexes: The compound can serve as a building block for synthesizing organometallic complexes, particularly with transition metals like iridium. These complexes can function as phosphorescent emitters in organic light-emitting diodes (OLEDs) .

-

Functional materials: The unique electronic properties conferred by the trifluoromethyl group and the nitrogen-rich structure make these compounds attractive for developing functional materials with specialized properties .

-

Coordination chemistry: The imidazole group provides a coordination site for metals, allowing the compound to serve as a ligand in various catalytic systems .

Analysis and Characterization

Analytical techniques commonly employed for the characterization of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structure confirmation and purity assessment. The specific coupling patterns and chemical shifts provide definitive structural information .

-

Mass Spectrometry (MS): Provides molecular weight confirmation and helps elucidate fragmentation patterns characteristic of the compound .

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups such as the amine (NH₂), C-F bonds of the trifluoromethyl group, and the imidazole ring .

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation from structurally similar impurities.

-

X-ray Crystallography: When single crystals are available, this technique provides definitive structural information, including bond lengths, angles, and molecular conformation in the solid state .

Derivatives and Related Compounds

Several structurally related compounds to 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have been reported in the literature, each with specific properties and applications:

Table 2: 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and Related Compounds

These derivatives differ in the position of attachment of the imidazole ring to the aniline core (2- vs. 3-position), the presence and position of methyl substituents on the imidazole ring, and their salt forms. Each variation can significantly affect the compound's physical properties, reactivity, and biological activity .

The 3-position isomers are particularly noteworthy as they are commonly used as intermediates in the synthesis of pharmaceutical compounds like Nilotinib .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume